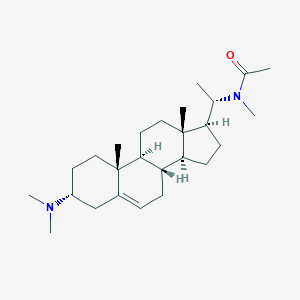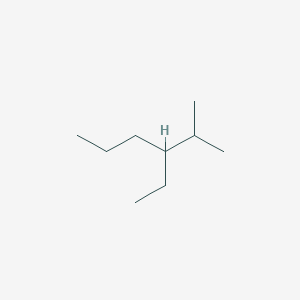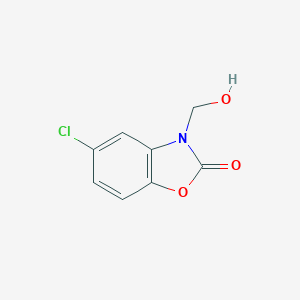
2-Benzoxazolinone, 5-chloro-3-hydroxymethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoxazolinone, 5-chloro-3-hydroxymethyl- is a chemical compound that has been widely used in scientific research for various purposes. It is a white crystalline powder with a molecular formula of C8H6ClNO2 and a molecular weight of 187.59 g/mol. This compound has been found to exhibit several biochemical and physiological effects, making it a valuable tool in scientific research.
Wirkmechanismus
The mechanism of action of 2-Benzoxazolinone, 5-chloro-3-hydroxymethyl- is not fully understood. However, it has been suggested that the compound may inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis or by interfering with their DNA replication.
Biochemical and Physiological Effects:
Studies have shown that 2-Benzoxazolinone, 5-chloro-3-hydroxymethyl- can exhibit several biochemical and physiological effects. It has been found to exhibit antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. Additionally, it has been shown to exhibit anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Benzoxazolinone, 5-chloro-3-hydroxymethyl- in lab experiments is its ability to exhibit antibacterial and antifungal properties. This makes it a valuable tool in the study of infectious diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-Benzoxazolinone, 5-chloro-3-hydroxymethyl- in scientific research. One direction is the study of its potential therapeutic applications in oxidative stress-related and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential therapeutic targets. Finally, the synthesis of new derivatives of this compound may lead to the development of more potent and selective therapeutic agents.
Synthesemethoden
The synthesis of 2-Benzoxazolinone, 5-chloro-3-hydroxymethyl- can be achieved through several methods. One of the most commonly used methods involves the reaction of 5-chloro-3-formylsalicylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-Benzoxazolinone, 5-chloro-3-hydroxymethyl- as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
The compound 2-Benzoxazolinone, 5-chloro-3-hydroxymethyl- has been widely used in scientific research for various applications. It has been found to exhibit antibacterial and antifungal properties, making it a valuable tool in the study of infectious diseases. Additionally, it has been used in the synthesis of other compounds with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
17929-34-9 |
|---|---|
Produktname |
2-Benzoxazolinone, 5-chloro-3-hydroxymethyl- |
Molekularformel |
C8H6ClNO3 |
Molekulargewicht |
199.59 g/mol |
IUPAC-Name |
5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H6ClNO3/c9-5-1-2-7-6(3-5)10(4-11)8(12)13-7/h1-3,11H,4H2 |
InChI-Schlüssel |
FSCPTWHCVYVMGT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)N(C(=O)O2)CO |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)N(C(=O)O2)CO |
Andere CAS-Nummern |
17929-34-9 |
Synonyme |
5-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B97962.png)
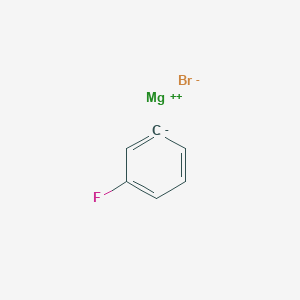
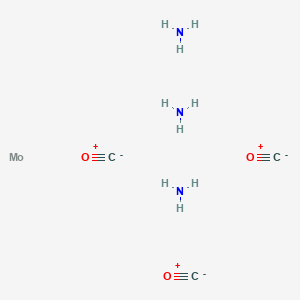
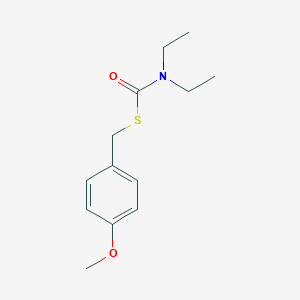
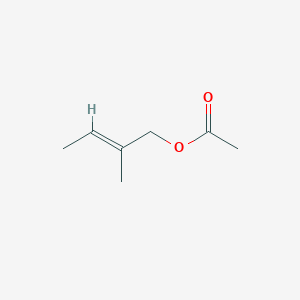
![Oxo[(tributylstannyl)oxy]borane](/img/structure/B97974.png)

![1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol](/img/structure/B97977.png)
![Benzenesulfonamide, 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B97979.png)
